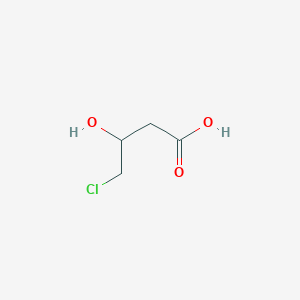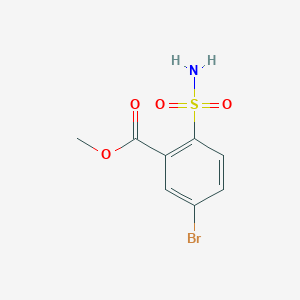
4-Bromo-2-methoxycarbonylbenzenesulfonamide
Übersicht
Beschreibung
4-Bromo-2-methoxycarbonylbenzenesulfonamide (4-BMS) is a type of brominated organic compound that has numerous applications in the field of organic synthesis, medicinal chemistry, and drug development. 4-BMS is a versatile and useful reagent for the preparation of a variety of organic compounds, and its properties make it an ideal candidate for a wide range of scientific research applications.
Wissenschaftliche Forschungsanwendungen
1. Photodynamic Therapy Applications
4-Bromo-2-methoxycarbonylbenzenesulfonamide derivatives have been explored for their potential in photodynamic therapy, particularly in the treatment of cancer. A study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
2. Spectroscopic and Photophysical Properties
In another study conducted in 2022, Öncül, Öztürk, and Pişkin investigated the spectroscopic, aggregation, photophysical, and photochemical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units containing Schiff base. Their research showed that these compounds could be potential photosensitizer candidates in photodynamic therapy due to their solubility in common solvents and monomeric species, as well as favorable fluorescence and singlet oxygen production (Öncül, Öztürk, & Pişkin, 2022).
3. Synthesis and Characterization
The synthesis and characterization of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents were also explored by Gülen Atiye Öncül, Öztürk, and Pişkin in 2021. They illuminated the structures of these compounds using various spectroscopic methods and reported their photophysical and photochemical properties, highlighting their suitability for photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).
4. Enzyme Inhibition and In Silico Studies
Research on enzyme inhibition potential of new N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides was conducted by Riaz (2020). The study evaluated the acetylcholinesterase and α-glucosidase inhibitory potential of these compounds, finding several of them toexhibit excellent potential against acetylcholinesterase and α-glucosidase. These findings were further substantiated by in silico studies, emphasizing their potential in therapeutic applications (Riaz, 2020).
5. Polymerization and Copolymer Synthesis
Miura, Hirota, Moto, and Yamada (1999) investigated the use of ethylbenzene derivatives, including 4-bromo-2-methoxycarbonylbenzenesulfonamide, in the synthesis of functionalized alkoxyamine initiators. Their research indicated potential applications in the preparation of block copolymers, highlighting the role of these compounds in polymer chemistry (Miura, Hirota, Moto, & Yamada, 1999).
6. Analytical Applications in Chemistry
N. Gowda et al. (1983) explored the synthesis of sodium N-bromo-p-nitrobenzenesulfonamide, a compound related to 4-Bromo-2-methoxycarbonylbenzenesulfonamide, and its use as an oxidizing titrant in analytical chemistry. This research demonstrated the utility of such compounds in precise quantitative analysis (Gowda, Trieff, Ramanujam, Malinski, & Kadish, 1983).
Eigenschaften
IUPAC Name |
methyl 5-bromo-2-sulfamoylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO4S/c1-14-8(11)6-4-5(9)2-3-7(6)15(10,12)13/h2-4H,1H3,(H2,10,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUZMYSQUNWZAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methoxycarbonylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B3333189.png)
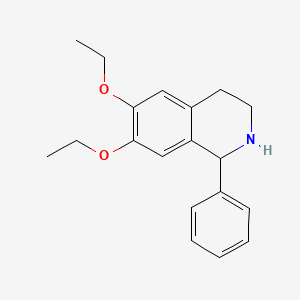
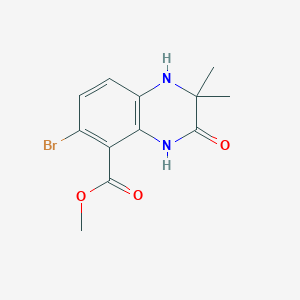
![3-((1R,3R,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B3333201.png)
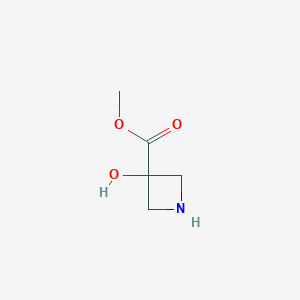
![4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline hydrochloride](/img/structure/B3333216.png)

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one hydrochloride](/img/structure/B3333229.png)

![(1R,3R)-1-(1,3-Benzodioxol-5-yl)-2-(2-chloroacetyl)-N-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxamide](/img/structure/B3333238.png)


